molecular formula C9H10N2O2S2 B049053 Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-90-2

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No. B049053
CAS RN: 116170-90-2
M. Wt: 242.3 g/mol
InChI Key: BMYKQPLSSCCDQS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a compound of interest in various fields of chemistry, including organic synthesis and material science. Its unique structure, comprising amino, cyano, methylthio, and carboxylate functional groups attached to a thiophene ring, makes it a versatile intermediate for the synthesis of heterocyclic compounds and a potential candidate for material science applications due to its electronic properties.

Synthesis Analysis

The synthesis of derivatives similar to this compound involves multi-step reactions, including condensation and cyclization processes. For instance, compounds with structurally similar frameworks are synthesized through reactions involving ethyl cyanoacetate, thiophene derivatives, and various nucleophiles under controlled conditions, demonstrating the synthetic adaptability of thiophene-based compounds for generating a wide range of heterocyclic structures (Chavan et al., 2016).

properties

IUPAC Name

ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYKQPLSSCCDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332988
Record name Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116170-90-2
Record name Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of [bis(methylsulfanyl)methylene]malononitrile (40 g, 230 mmol), ethylthioglycolate (29 g, 230 mmol) and TEA (24 mL, 173 mmol) in MeOH (600 mL) was allowed to stir at reflux for 2 h. The reaction mixture was allowed to cool overnight and the precipitate was filtered off, washed with cold MeOH (3×50 mL) to give ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate (52.4 g, 99%). LCMS: (FA) ES+ 275.
Quantity
40 g
Type
reactant
Reaction Step One
Name
ethylthioglycolate
Quantity
29 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Stir a slurry of bis(methylthio)methylenepropanedinitrile, prepared in preparation 34, (69.29 g, 407 mmol) in ethanol (1.1 L) under nitrogen at rt then add ethyl thioglycolate (44.9 mL, 407 mmol) followed by triethylamine (56.7 mL, 407 mmol). Heat the resulting mixture at 65° C. for 30 min. Cool slowly to 35° C. over 45 min, then cool to 3° C. over 20 min and maintain at that temperature for 20 min. Collect precipitate by filtration, wash with cold ethanol and ether to afford the title compound: 1H NMR (CDCl3) δ 5.77 (bs, 2H), 4.28 (q, J=7.1, 2H), 2.64 (s, 3H), 1.33 (t, J=7.1, 3H); TLC (25% hexanes/ethyl acetate) Rf=0.25).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.9 mL
Type
reactant
Reaction Step Two
Quantity
56.7 mL
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 3
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 4
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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

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